N-(4-Chlorophenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide
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Overview
Description
N-(4-Chlorophenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that features a combination of aromatic rings, hydrazine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazone: Reacting 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Sulfonamide formation: Reacting the hydrazone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution reactions: Can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate due to its structural features that may interact with biological targets.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-benzylidenehydrazinecarboxamide: Similar structure but lacks the sulfonamide group.
N-(4-Nitrophenyl)-N’-benzylidenehydrazinecarboxamide: Similar structure but lacks the chlorophenyl group.
Uniqueness
N-(4-Chlorophenyl)-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C17H17ClN4O5S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN4O5S/c1-12(13-3-7-16(8-4-13)22(24)25)19-20-17(23)11-21(28(2,26)27)15-9-5-14(18)6-10-15/h3-10H,11H2,1-2H3,(H,20,23)/b19-12+ |
InChI Key |
ULOFXTSTEKJVJG-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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